molecular formula C5H10N2O3S B076585 N-Nitrosomethylaminosulfolane CAS No. 13256-21-8

N-Nitrosomethylaminosulfolane

Cat. No. B076585
CAS RN: 13256-21-8
M. Wt: 178.21 g/mol
InChI Key: PRZXZYVFNZCXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient synthesis of N-nitrosamines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method has a broad substrate scope and is free from metal and acid, making it an attractive option for the synthesis of various N-nitroso compounds .


Molecular Structure Analysis

N-Nitrosomethylaminosulfolane contains a total of 21 bonds, including 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 N-nitroso group (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .


Chemical Reactions Analysis

N-Nitrosamines, including N-Nitrosomethylaminosulfolane, are a class of compounds that share a general structure where the amine moiety may be derived from any organic secondary amine . They are known to undergo various chemical reactions, including enzymatic α-hydroxylation with cytochrome P450, which subsequently forms the dealkylated primary nitrosamine .

Scientific Research Applications

Peroxidase-dependent Oxidation of Sulfonamides

Research has shown that the hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Activated monocytes and neutrophils (human and canine) can metabolize sulfamethoxazole to its hydroxylamine metabolite and nitrosulfamethoxazole, indicating extrahepatic bioactivation could be significant in adverse reactions to sulfonamides (Cribb et al., 1990).

Iron-catalyzed N-arylsulfonamide Formation

A study presented a one-step catalytic synthesis of N-arylsulfonamides from the direct coupling of sodium arylsulfinates with nitroarenes in the presence of FeCl2 and NaHSO3, demonstrating the use of nitroarenes as nitrogen sources and highlighting a broad tolerance for various functional groups in the reaction system (Zhang et al., 2015).

N-Nitrosodimethylamine (NDMA) Precursor Analysis

NDMA, a potent carcinogen, forms during chloramination of water and wastewater treatment plant effluents. A method for quantifying NDMA organic precursors was described, offering insights into the formation mechanisms and potential prevention strategies for NDMA in water treatment processes (Mitch et al., 2003).

Inhibition of N-nitrosodiethylamine Carcinogenesis by Organosulfur Compounds

Research on organosulfur compounds found in Allium species, such as garlic and onions, demonstrated their capacity to inhibit N-nitrosodiethylamine (NDEA)-induced carcinogenesis in mice. These compounds, including diallyl disulfide and allyl mercaptan, showed significant inhibition of neoplasia, highlighting their potential in cancer prevention (Wattenberg et al., 1989).

Safety And Hazards

N-Nitrosamines, including N-Nitrosomethylaminosulfolane, are known to be potent animal carcinogens and are reasonably anticipated to be human carcinogens . They have been found in various products and environments, leading to regulatory scrutiny and control measures .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXZYVFNZCXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030615
Record name 3-(N-Nitrosomethylamino)sulfolan
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosomethylaminosulfolane

CAS RN

13256-21-8
Record name NSC 96392
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Record name N-Nitrosomethylaminosulfolane
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Record name 3-(N-Nitrosomethylamino)sulfolan
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Record name 13256-21-8
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